Product packaging for Ethyl 4-chlorocinnamate(Cat. No.:CAS No. 6048-06-2)

Ethyl 4-chlorocinnamate

Cat. No.: B1588476
CAS No.: 6048-06-2
M. Wt: 210.65 g/mol
InChI Key: MHZFMMSRIDAQIB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cinnamate (B1238496) Esters in Contemporary Organic and Medicinal Chemistry Research

Cinnamate esters, derivatives of cinnamic acid, represent a significant class of organic compounds extensively studied in both organic and medicinal chemistry. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid found in various plants, fruits, and honey. nih.gov These compounds are key intermediates in the shikimate and phenylpropanoid pathways in biological chemistry, which are responsible for the biosynthesis of many alkaloids, aromatic amino acids, and other derivatives. jocpr.com

In modern research, the preparation of cinnamate esters and their derivatives has garnered considerable attention due to their wide-ranging applications in the pharmaceutical, food, and chemical industries. beilstein-journals.org They serve as crucial precursors in the synthesis of other important molecules like styrenes and stilbenes. nih.gov The core structure of cinnamate esters can be readily modified, allowing for the creation of extensive libraries of compounds with diverse biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties. nih.govjocpr.comnih.gov The biological efficacy of these derivatives is often attributed to the nature and position of substituent groups on the phenyl ring. nih.gov

Synthetic methodologies for creating cinnamate esters are diverse and continually evolving. Traditional methods include Fischer esterification, while more recent advancements have focused on developing more efficient, selective, and environmentally sustainable approaches. beilstein-journals.orgbohrium.com These include techniques like the Steglich esterification using greener solvents, palladium-catalyzed reactions for creating complex frameworks, and enzyme-catalyzed processes. nih.govfigshare.commdpi.com The versatility of cinnamate esters as both synthetic intermediates and bioactive molecules ensures their continued prominence in academic and industrial research. beilstein-journals.org

Significance of Halogenated Cinnamate Derivatives in Chemical Synthesis and Biological Studies

The introduction of halogen atoms, such as chlorine, fluorine, or bromine, onto the cinnamate scaffold has proven to be a pivotal strategy in chemical synthesis and drug discovery. Halogenation significantly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule, which can lead to enhanced or novel biological activities. nih.govacs.org

In biological studies, the position and type of halogen substituent can dramatically alter the efficacy of the compound. For instance, research has shown that a para-substituted chloro-cinnamic acid derivative was more potent as an antibacterial agent compared to its ortho-substituted counterpart, suggesting that the position of the chlorine atom is crucial for its activity. nih.gov Similarly, in studies on antifungal agents, ethyl cinnamate derivatives with electron-withdrawing groups like halogens at the para-position generally exhibit the highest activity. plos.org Halogenated derivatives have also been investigated for their potential as insect control agents and have shown promising results in antiprotozoal studies. bohrium.comscilit.com

From a chemical synthesis perspective, halogenated cinnamates are valuable intermediates. They participate in a variety of cross-coupling reactions, such as the Heck reaction, allowing for the construction of more complex molecular architectures. researchgate.net Furthermore, halogen-substituted phenyl cinnamate derivatives have been synthesized to study their solid-state [2+2] cycloaddition reactions under UV light, a process that yields cyclobutane (B1203170) compounds which are otherwise difficult to prepare. acs.orgresearchgate.net The study of these halogenated derivatives has revealed that intermolecular interactions, including halogen···H hydrogen bonds, play a critical role in their crystal packing and reactivity. acs.org

Research Landscape and Foundational Studies Pertaining to Ethyl 4-Chlorocinnamate

This compound is a specific halogenated cinnamate ester that has been a subject of foundational chemical and biological research. It is structurally characterized by an ethyl ester group and a chlorine atom at the para-position of the phenyl ring. nih.gov

Chemical Properties and Synthesis

The synthesis of this compound has been achieved through several established organic reactions. A common laboratory method is the Wittig reaction, where 4-chlorobenzaldehyde (B46862) is reacted with (carboethoxymethylene)triphenylphosphorane. prepchem.com Another route involves the Fischer esterification of 4-chlorocinnamic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. nih.gov The compound's structure and purity are typically confirmed using spectroscopic methods like NMR. chegg.com

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₁ClO₂ nih.gov
Molecular Weight210.65 g/mol nih.gov
CAS Number6048-06-2 nih.gov
AppearanceOil / Low-melting solid prepchem.com

Biological and Synthetic Utility Studies

Initial biological screenings have highlighted the potential of this compound as an antimicrobial agent. In studies evaluating a series of 4-chlorocinnamic acid derivatives, this compound demonstrated antifungal activity against Candida species. nih.gov Specifically, it showed a slight increase in activity against Candida krusei compared to the parent 4-chlorocinnamic acid, although increasing the alkyl chain length of the ester resulted in diminished activity. nih.gov

In the field of synthetic chemistry, this compound serves as a valuable starting material. For example, it has been used as a substrate in chemoenzymatic synthesis routes. Researchers have employed it in rhodium-catalyzed hydroformylation reactions as a step towards the enantioselective total synthesis of other valuable molecules. researchgate.net These foundational studies underscore the dual importance of this compound as both a bioactive compound and a versatile synthetic intermediate.

Antifungal Activity of 4-Chlorocinnamic Acid Derivatives Against C. krusei
CompoundMIC (μmol/mL)Source
4-Chlorocinnamic acid>4.75 nih.gov
Mthis compound>4.75 nih.gov
This compound4.75 nih.gov
Propyl 4-chlorocinnamateInactive nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO2 B1588476 Ethyl 4-chlorocinnamate CAS No. 6048-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFMMSRIDAQIB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032094
Record name Ethyl 4-chlorocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-52-0, 6048-06-2
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chlorocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)-3-(4-Chlorophenyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations of Ethyl 4 Chlorocinnamate

Established Synthetic Pathways for Ethyl 4-Chlorocinnamate

The synthesis of this compound can be achieved through several established routes, primarily involving the Wittig reaction and the esterification of 4-chlorocinnamic acid. nih.gov

Wittig Reaction Protocols for this compound Synthesis

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from carbonyl compounds, making it a suitable pathway for synthesizing this compound. byjus.comlmu.edu This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone. numberanalytics.comjove.com For the synthesis of this compound, 4-chlorobenzaldehyde (B46862) is reacted with (carbethoxymethylene)triphenylphosphorane (B24862). prepchem.com

One reported procedure involves refluxing a solution of 4-chlorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene. prepchem.com The reaction can also be performed under solvent-free conditions, which is considered a greener approach. acs.orgmdpi.com For instance, the reaction between the solid phosphorane and liquid 4-chlorobenzaldehyde can proceed with high yield and stereoselectivity. acs.org

The mechanism of the Wittig reaction begins with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. byjus.comnumberanalytics.comchegg.com This initial step leads to the formation of a dipolar, charge-separated intermediate known as a betaine (B1666868). byjus.comjove.comlibretexts.org The betaine is a zwitterionic species containing a negatively charged oxygen and a positively charged phosphorus atom. jove.com

The formation of the betaine is a critical step that subsequently leads to an oxaphosphetane, a four-membered ring intermediate, through intramolecular ring closure. numberanalytics.comjove.comlibretexts.org This oxaphosphetane then decomposes to yield the final alkene product, this compound, and a byproduct, triphenylphosphine (B44618) oxide. numberanalytics.comlibretexts.org The driving force for this final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. byjus.com

The stereoselectivity of the Wittig reaction, determining the ratio of (E) and (Z) isomers of the resulting alkene, is influenced by several factors. The structure of the ylide, the nature of the carbonyl compound, and the reaction conditions all play a significant role. lmu.edu Stabilized ylides, such as the one used for this compound synthesis, generally favor the formation of the (E)-isomer (trans). acs.orgencyclopedia.pub

Solvent-free conditions have been shown to produce ethyl trans-cinnamate with excellent stereoselectivity. acs.org The use of specific solvents can also impact the isomer ratio. For example, the synthesis of ethyl 4-methoxy-ethyl-cinnamate using stabilized ylides in water resulted in a high E/Z isomer ratio. encyclopedia.pub The stoichiometry of the reactants can also be optimized to maximize the yield of the desired isomer.

Table 1: Wittig Reaction Conditions for Cinnamate (B1238496) Ester Synthesis

Reactants Solvent Conditions Product Yield E/Z Ratio Reference
4-chlorobenzaldehyde, (carboethoxymethylene)triphenylphosphorane Toluene Reflux, 2 hours This compound - - prepchem.com
Benzaldehyde, (carbethoxymethylene)triphenylphosphorane None Melt Ethyl trans-cinnamate High Excellent acs.org
Anisaldehyde, (ethoxycarbonylmethyl)-triphenylphosphorane bromide Water 20 °C, 4 hours Ethyl 4-methoxy-ethyl-cinnamate 66% 92/8 encyclopedia.pub
Benzaldehyde, ethyl chloroacetate, triphenylphosphine Silica (B1680970) gel 90 °C Ethyl cinnamate High - mdpi.com

Esterification Reactions of 4-Chlorocinnamic Acid to Yield this compound

Esterification of 4-chlorocinnamic acid with ethanol (B145695) is another primary route to synthesize this compound. nih.gov This can be accomplished through several methods, including Fischer esterification and other modern techniques like the Mitsunobu and Steglich reactions. cmu.ac.th

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. nih.gov For the synthesis of this compound, 4-chlorocinnamic acid is refluxed with ethanol and a catalytic amount of concentrated sulfuric acid. nih.gov This method is often favored for large-scale production due to its cost-effectiveness, as it avoids the need for more expensive reagents like acid chlorides or anhydrides.

The Mitsunobu and Steglich reactions offer milder alternatives to Fischer esterification and are particularly useful when dealing with sensitive substrates. nih.govcmu.ac.th

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under neutral conditions. organic-chemistry.org It typically employs triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov In the context of synthesizing a derivative, 4-chlorocinnamic acid was reacted with perillyl alcohol in the presence of DIAD and triphenylphosphine to yield the corresponding ester. nih.gov The mechanism involves the activation of the alcohol by a phosphonium (B103445) intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate. organic-chemistry.org This method is known for proceeding with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org

The Steglich esterification is another mild method that uses a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thrsc.org This reaction can be performed under mild conditions, often at room temperature. rsc.org A modified Steglich esterification for synthesizing (E)-cinnamate derivatives utilized EDC in acetonitrile (B52724) with mild heating, resulting in good yields and avoiding the need for chlorinated solvents. nih.govresearchgate.net The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. cmu.ac.th

Table 2: Comparison of Esterification Methods for Cinnamic Acid Derivatives

Method Reagents Conditions Advantages Disadvantages Reference
Fischer Esterification 4-Chlorocinnamic acid, Ethanol, H₂SO₄ Reflux Cost-effective, suitable for large scale Harsh acidic conditions, long reaction times nih.gov
Mitsunobu Reaction 4-Chlorocinnamic acid, Perillyl alcohol, DIAD, PPh₃ Room temp, 72 hours Mild, neutral conditions, stereochemical inversion Byproducts can be difficult to remove nih.govorganic-chemistry.org
Steglich Esterification (E)-Cinnamic acid, Alcohol, EDC, DMAP 40-45 °C, 45 min Mild conditions, short reaction times, good yields Use of carbodiimides, potential for byproduct urea (B33335) removal issues rsc.orgnih.govresearchgate.net

Other Advanced Synthetic Routes to this compound

Beyond traditional methods like the Perkin or standard Wittig reactions, several advanced synthetic strategies have been developed to produce this compound. These routes often employ novel catalysts or reaction conditions to improve yield, selectivity, or environmental footprint.

One such advanced method is the Heck reaction , which couples aryl halides with alkenes. Modern variations utilize innovative catalytic systems. For instance, a novel Heck reaction has been developed using cobalt hollow nanospheres as a catalyst in a ligand-free environment, successfully synthesizing (E)-Ethyl 4-chlorocinnamate. rsc.org Another approach involves the synergistic catalysis of a bimetallic Ni-Pd system, which has been shown to be effective for the Mizoroki-Heck reaction of aryl bromides. lookchem.com The use of palladium nanoparticles immobilized on melamine-functionalized magnetic supports represents another advancement, creating an efficient and reusable phosphine-free catalyst for the Heck reaction. lookchem.com

Olefin metathesis provides another sophisticated route. Researchers have demonstrated that the metathesis of p-chlorostyrene with methyl acrylate, mediated by a ruthenium carbene catalyst, can produce the corresponding methyl p-chlorocinnamate. umass.edu This method highlights the power of metathesis in forming carbon-carbon double bonds with high functional group tolerance.

A catalytic olefination reaction using ethyl trichloroacetate (B1195264) offers a distinct pathway. This method transforms aromatic aldehydes into α-chlorocinnamate derivatives. thieme-connect.com The reaction proceeds by first converting the aldehyde (e.g., 4-chlorobenzaldehyde) into a hydrazone, which then reacts with ethyl trichloroacetate in the presence of a copper catalyst (CuCl₂·2H₂O) and triethylamine (B128534) to yield the target alkene. thieme-connect.com

The Wittig reaction , a classic olefination method, has also been advanced through greener approaches. A solvent-free synthesis of ethyl trans-cinnamate has been reported, which eliminates hazardous solvents and uses reagents with low toxicity, achieving high yields. gctlc.org This approach involves the simple mixing of the aldehyde with the phosphonium ylide and silica gel, followed by heating. mdpi.com

Table 1: Overview of Advanced Synthetic Routes

Synthetic Route Reactants Catalyst/Reagents Key Features
Heck Reaction 4-Halo-chlorobenzene, Ethyl acrylate Cobalt hollow nanospheres Ligand-free conditions, novel nanoparticle catalyst. rsc.org
Heck Reaction Aryl bromides, Ethyl acrylate Bimetallic Ni-Pd complexes Synergistic catalysis enhancing reaction efficiency. lookchem.com
Olefin Metathesis p-Chlorostyrene, Methyl acrylate Ruthenium carbene catalyst Direct C=C bond formation via metathesis pathway. umass.edu
Catalytic Olefination 4-Chlorobenzaldehyde, Ethyl trichloroacetate Hydrazine, CuCl₂·2H₂O, Et₃N Forms an α-chloro derivative of the target compound. thieme-connect.com
Solvent-Free Wittig 4-Chlorobenzaldehyde, Ethyl (triphenylphosphoranylidene)acetate Silica gel, Diisopropylethylamine Green chemistry approach, avoids hazardous solvents. mdpi.com

Advanced Mechanistic Studies in this compound Formation

Understanding the intricate mechanisms of the reactions that form this compound is crucial for optimizing synthetic protocols. Advanced studies, often employing computational and spectroscopic techniques, have shed light on the fleeting intermediates and energetic landscapes of these transformations.

For the Wittig reaction , the mechanism has been a topic of long-standing discussion. The modern interpretation, supported by extensive experimental and computational evidence, posits that the reaction between a phosphonium ylide and an aldehyde proceeds under kinetic control through a single, first-formed intermediate: an oxaphosphetane (OPA) . scispace.com The initial step is the nucleophilic attack of the ylide's α-carbon on the carbonyl carbon of the aldehyde, leading directly to the OPA intermediate via a concerted [2+2] cycloaddition. scispace.comchegg.com This four-membered ring intermediate then decomposes to yield the final alkene (this compound) and triphenylphosphine oxide. scispace.com The earlier proposed betaine intermediate is now largely considered inconsistent with the body of evidence for salt-free Wittig reactions. scispace.com

Table 2: Bond Distances in Calculated Intermediates and Transition States for a Model Heck Reaction

Species Bond Distance (pm) Description
Intermediate (i4) Pd-C1 203.2 Palladium-aryl carbon bond before insertion. researchgate.net
Pd-C2 227.5 Palladium-alkene carbon coordinative bond. researchgate.net
Transition State (TS-1) Pd-C1 219.8 Lengthening Pd-C1 bond during insertion. researchgate.net
C1-C2 224.9 Forming C-C bond in the transition state. researchgate.net
Intermediate (i6) C2-H 112.0 C-H bond prior to β-hydride elimination. researchgate.net
Transition State (TS-2) Pd-H 165.4 Forming Pd-H bond during elimination. researchgate.net
C2-H 158.3 Breaking C-H bond during elimination. researchgate.net

Data from a DFT study on the reaction of bromobenzene (B47551) and methyl acrylate, serving as a model for cinnamate synthesis. researchgate.net

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the factors that control them. Such analyses are fundamental to understanding reaction mechanisms and optimizing conditions.

In the context of the Heck reaction , DFT calculations have determined the activation energies for key elementary steps. For a model reaction forming a cinnamate, the migratory insertion step via transition state TS-1 has a calculated activation energy of 48.8 kJ/mol. researchgate.net The subsequent β-hydride elimination step, which forms the final product, proceeds through transition state TS-2 with a lower activation energy of 33.8 kJ/mol. researchgate.net These calculations support the finding that the highest energy barrier, and thus the rate-determining step, often lies in the catalyst recovery phase of the catalytic cycle. researchgate.netresearchgate.net

Table 3: Calculated Activation Energies for Key Steps in a Model Heck Reaction

Reaction Step Transition State Activation Energy (kJ/mol) Significance
Migratory Insertion TS-1 48.8 Energy barrier for C-C bond formation. researchgate.net
β-Hydride Elimination TS-2 33.8 Energy barrier for alkene product formation. researchgate.net
Catalyst Recovery - > 79.2 Identified as the rate-determining step in related systems. researchgate.netresearchgate.net

Chemical Reactivity and Advanced Transformations of Ethyl 4 Chlorocinnamate

Electrophilic and Nucleophilic Reactivity Profiling

Ethyl 4-chlorocinnamate possesses a reactivity profile defined by the interplay of its key functional groups: the ester, the alkene, and the chlorinated phenyl ring. The α,β-unsaturated ester system is the primary site of reactivity. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This makes the compound a classic Michael acceptor. wikipedia.orgorganic-chemistry.org

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the deactivating effect of the cinnamate (B1238496) side chain. However, it can influence the electronic properties of the entire molecule. The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions under specific conditions.

Electrophilic attack on the double bond is also possible, although less common than nucleophilic addition. The reactivity can be influenced by the reaction conditions and the nature of the electrophile. Furthermore, the ester functional group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. For instance, reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165) can yield 4-chlorocinnamyl alcohol.

Michael Addition Reactions Involving this compound

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

This compound as a Michael Acceptor

Due to the electronic polarization of its α,β-unsaturated ester system, this compound serves as an effective Michael acceptor. wikipedia.orgorganic-chemistry.org It readily reacts with a variety of nucleophiles, known as Michael donors, which include enolates, amines, and thiols. The nucleophile adds to the β-carbon of the cinnamate, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org This reaction is a versatile method for introducing a wide range of functional groups and building more complex molecular architectures.

The reactivity of this compound as a Michael acceptor is influenced by the nature of the nucleophile and the reaction conditions, such as the choice of base and solvent. rsc.org For example, the addition of nitromethane (B149229) to a chromium tricarbonyl complex of an ethyl cinnamate derivative has been demonstrated, highlighting its utility in forming γ-nitro esters. cnr.it

Applications in Stereoselective Carbon-Carbon Bond Forming Reactions

A significant application of Michael additions involving this compound is in the field of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in the product. masterorganicchemistry.com Asymmetric Michael additions, which create chiral centers with a high degree of enantiomeric excess, are particularly valuable. wikipedia.org

One notable example is the highly stereoselective Michael addition of nitromethane to a chiral tricarbonyl(ethyl-4-chloro-2-trimethylsilylcinnamate)chromium(0) complex. This reaction proceeds with a diastereomeric excess of 96% and is a key step in the synthesis of (R)-(–)-baclofen, a potent muscle relaxant. cnr.it In this approach, the chromium tricarbonyl moiety serves as a chiral auxiliary, directing the incoming nucleophile to attack from a specific face of the molecule. cnr.it The trimethylsilyl (B98337) group is introduced to create a chiral center and can be removed later in the synthetic sequence. cnr.it

The use of chiral catalysts, such as organocatalysts derived from proline or cinchona alkaloids, is another common strategy to achieve enantioselectivity in Michael additions. wikipedia.orgbeilstein-journals.org These catalysts can activate the this compound or the nucleophile to facilitate a stereocontrolled reaction.

Catalytic Transformations of the Cinnamate Moiety

The cinnamate functional group in this compound is amenable to various catalytic transformations, allowing for the introduction of new functional groups and the construction of complex molecular frameworks.

Hydroformylation of Cinnamate Derivatives

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. d-nb.info When applied to cinnamate derivatives like this compound, this reaction can produce valuable bifunctional building blocks containing both an ester and an aldehyde group. researchgate.net

The hydroformylation of α,β-unsaturated esters such as mthis compound has been investigated as a route to β-aldehydes. researchgate.netunibocconi.it These products are of interest as precursors for pharmaceuticals. researchgate.net Rhodium-based catalysts are commonly employed for this transformation. d-nb.infocore.ac.uk

A key challenge in the hydroformylation of cinnamate derivatives is controlling the regioselectivity, which determines whether the formyl group adds to the α- or β-position of the ester. researchgate.net The formation of the β-aldehyde is often the desired outcome. unibocconi.it

Research has shown that the choice of catalyst and reaction conditions significantly impacts the regioselectivity. researchgate.netcore.ac.uk For the hydroformylation of mthis compound, it has been demonstrated that phosphine-free rhodium complexes, such as [Rh(acac)(CO)2] and [Rh6(CO)16], lead to high regioselectivities towards the desired β-aldehyde. d-nb.info In contrast, the addition of triphenylphosphine (B44618) as a ligand resulted in a significant decrease in regioselectivity for the β-aldehyde. d-nb.info

The electronic influence of substituents on the phenyl ring of the cinnamate also plays a role in regioselectivity. researchgate.net Studies on various substituted methyl cinnamates have shown a correlation between the Hammett parameter of the substituent and the regioselectivity of the hydroformylation. researchgate.net Furthermore, reaction parameters such as pressure, temperature, and the CO/H2 ratio can be fine-tuned to optimize the yield and selectivity of the desired aldehyde isomer. researchgate.netresearchgate.net For instance, in the hydroformylation of mthis compound, a high regioselectivity of 91% for the β-aldehyde was achieved at 80°C and 80 bar of CO/H2 (1:1) using a phosphine-free rhodium catalyst. d-nb.inforesearchgate.net

Table 1: Hydroformylation of Mthis compound with Different Rhodium Catalysts d-nb.info

CatalystLigandPressure (bar)Conversion (%)Regioselectivity (β-aldehyde, %)Selectivity (β-aldehyde, %)
[Rh(acac)(CO)2]None80989177
[Rh6(CO)16]None80999170
[HRh(CO)(PPh3)3]PPh380993632

Reaction conditions: 0.60 M mthis compound, 0.1 mol% Rh catalyst, toluene, 80°C, 20 h, CO/H2 (1:1). Data sourced from a study on the influence of ligands on regioselectivity. d-nb.info

Catalyst Design and Parameter Impact on Product Selectivity

The outcome of reactions involving this compound is highly dependent on the catalyst and reaction conditions employed. Careful selection of these parameters allows for targeted synthesis of desired products.

In the context of hydroformylation, a rhodium-based catalyst system has been explored. researchgate.net The choice of ligand and reaction parameters such as temperature and pressure can influence both the conversion rate and the regioselectivity of the reaction, determining the ratio of α- to β-aldehyde products. researchgate.net For instance, using a rhodium catalyst with a phosphine (B1218219) ligand at elevated temperature and pressure (e.g., 80°C and 80 bar CO/H₂) has been shown to be effective. researchgate.net

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is another important transformation for this compound. lookchem.com The catalyst's efficiency and stability can be enhanced by immobilizing palladium onto a solid support, such as melamine-functionalized magnetic nanoparticles. lookchem.com This heterogeneous catalyst system allows for the reaction of this compound with various aryl halides under mild conditions, with the added benefit of catalyst reusability. lookchem.com

The design of catalysts for C-H activation protocols, such as the Fujiwara-Moritani reaction, also plays a crucial role in the reactivity and regioselectivity of transformations involving cinnamate derivatives. lookchem.com

Hydrogenation and Reduction Reactions

Hydrogenation of the α,β-unsaturated system in this compound can be achieved using various catalysts and reaction conditions. The selective reduction of the carbon-carbon double bond without affecting the ester or the aromatic chloro group is a key consideration.

Catalytic hydrogenation using hydrogen gas (H₂) and a transition metal catalyst is a common method. organicchemistrydata.org Supported copper nanoparticles have been investigated for the selective hydrogenation of α,β-unsaturated carbonyl compounds. rsc.org The reaction is typically carried out under hydrogen pressure (e.g., 25 bar) and at elevated temperatures (e.g., 100 or 150 °C) in a solvent like toluene. rsc.org

The choice of catalyst can influence the selectivity of the reduction. For example, while palladium on carbon (Pd/C) is a widely used hydrogenation catalyst, other metals like platinum, rhodium, and nickel also exhibit catalytic activity. organicchemistrydata.org The reactivity of functional groups towards hydrogenation generally follows the order: acid chlorides > aldehydes > alkenes > ketones > esters. organicchemistrydata.org This allows for the selective reduction of the double bond in this compound.

The reduction of the ester group to an alcohol can also be achieved under specific conditions. For instance, using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can reduce the ester to the corresponding cinnamyl alcohol. rsc.org

Interactive Table: Hydrogenation of Cinnamate Derivatives

SubstrateCatalystConditionsProductReference
Ethyl cinnamateSupported Cu nanoparticles25 bar H₂, 100-150 °C, TolueneEthyl 3-phenylpropanoate rsc.org
Ethyl 4-nitrocinnamatePd/C, H₂Ethanol (B145695)Ethyl 4-aminocinnamate
Ethyl 4-methoxycinnamateDIBAL-H-78 °C to rt, Toluene4-Methoxycinnamyl alcohol rsc.org

Cross-Coupling Reactions for Further Functionalization

The chloro-substituent on the phenyl ring of this compound serves as a handle for various cross-coupling reactions, enabling the introduction of new functional groups and the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for this purpose. unimi.it this compound can be coupled with various boronic acids to form substituted stilbene (B7821643) derivatives. unimi.it

Similarly, the Mizoroki-Heck reaction allows for the coupling of this compound with alkenes. lookchem.com This reaction is typically catalyzed by a palladium complex and is effective for creating new carbon-carbon bonds. lookchem.com

Other cross-coupling reactions, such as those involving organosilicon organic-chemistry.org and organotin reagents, can also be employed for the functionalization of the aromatic ring. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations. organic-chemistry.org For instance, the use of bis(tri-tert-butylphosphine)palladium as a catalyst has been shown to be effective for the cross-coupling of aryl chlorides with arylsilanolates. organic-chemistry.org

Interactive Table: Cross-Coupling Reactions of Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemProduct TypeReference
4-IodoanisoleBenzene (B151609)Co(acac)₃, 1,10-phenanthroline, KOtBuBiaryl acs.org
Aryl chlorides/bromidesArylsilanolates(t-Bu₃P)₂PdUnsymmetrical biaryls organic-chemistry.org
Aryl halidesOlefinsPd immobilized on magnetic nanoparticlesSubstituted alkenes lookchem.com

Photochemical Reactions and Photo-induced Transformations

The presence of the cinnamate chromophore in this compound makes it susceptible to photochemical reactions. Upon absorption of light, the molecule can undergo various transformations, including dimerization, cycloaddition, and isomerization. researchgate.netirispublishers.com

The photodimerization of cinnamic esters, including this compound, can lead to the formation of cyclobutane (B1203170) derivatives, such as truxillates. researchgate.net The stereochemistry of the dimer is often controlled by the arrangement of the molecules in the solid state (topochemical control). researchgate.net Lewis acids can catalyze these photodimerization reactions, often leading to increased efficiency and stereoselectivity. researchgate.net

Photo-induced cycloaddition reactions can also occur between this compound and other unsaturated compounds. researchgate.net Furthermore, photoisomerization of the trans (E) double bond to the cis (Z) isomer is a possible transformation upon irradiation.

The fundamental principle governing these reactions is the absorption of a photon by the molecule, leading to an electronically excited state with altered reactivity. irispublishers.com The specific outcome of the photochemical reaction depends on factors such as the wavelength of light, the solvent, and the presence of other reactive species. nih.gov

Synthesis and Structure Activity Relationships of Ethyl 4 Chlorocinnamate Derivatives

Systematic Design and Synthesis of Analogues and Derivatives

The generation of ethyl 4-chlorocinnamate analogues is a deliberate process, often beginning with established synthetic routes that allow for controlled modifications. Common methods for preparing the parent compound and its derivatives include the Fischer esterification of 4-chlorocinnamic acid with an appropriate alcohol in the presence of an acid catalyst, and the Wittig reaction between a substituted benzaldehyde, like 4-chlorobenzaldehyde (B46862), and a phosphorane like (carboethoxymethylene)triphenylphosphorane. prepchem.comnih.govjst.go.jp Other techniques such as the Horner-Wadsworth-Emmons reaction are also employed. jst.go.jp These foundational reactions provide the flexibility needed to introduce diverse functional groups on both the ester moiety and the phenyl ring.

Ester Group Modifications and Their Influence on Biological Profiles

A primary strategy in the design of new derivatives involves modifying the ethyl ester group to explore how changes in size, lipophilicity, and the introduction of heteroatoms affect biological activity. Studies on the antimicrobial properties of 4-chlorocinnamic acid esters have demonstrated that the nature of the ester group is a critical determinant of efficacy.

For instance, in antifungal and antibacterial assays, a systematic variation of the alkyl chain of the ester revealed a distinct trend. The methyl ester of 4-chlorocinnamic acid showed some activity against S. aureus, which was slightly enhanced in the ethyl ester (this compound). nih.gov However, further increasing the length of the alkyl chain to three or four carbons (propyl and butyl esters) resulted in a loss of this activity, suggesting an optimal size for the ester group. nih.gov Conversely, the introduction of a heteroatom, as seen in methoxythis compound, or a bulky, lipophilic terpenic group like in perillyl 4-chlorocinnamate, led to a dramatic increase in antifungal potency.

Table 1: Influence of Ester Group Modification on Antimicrobial Activity of 4-Chlorocinnamate Derivatives

Compound Name Ester Group Target Organism Activity (MIC in µmol/mL) Key Finding Source
Mthis compound Methyl S. aureus >8.00 Active only at the highest tested concentration.
This compound Ethyl Candida spp. 4.75 Exhibited slightly higher antifungal activity than the methyl ester. nih.gov
Propyl 4-chlorocinnamate n-Propyl Candida spp. Inactive Loss of activity with increased alkyl chain length. nih.gov
Butyl 4-chlorocinnamate n-Butyl Candida spp. Inactive Loss of activity with increased alkyl chain length. nih.gov
Methoxythis compound Methoxyethyl Candida spp. 2.08 Enhanced activity attributed to the oxygen heteroatom.
Perillyl 4-chlorocinnamate Perillyl Candida spp. 0.024 The most potent analogue, benefiting from the terpenic structure.

Data compiled from studies on various Candida species and Staphylococcus aureus.

Substitution Pattern Variations on the Phenyl Ring

Altering the substituents on the phenyl ring is another key avenue of investigation. The position and electronic nature of these groups can significantly modulate the biological profile of the resulting ethyl cinnamate (B1238496) derivative. Research into the acaricidal activity of these compounds against Psoroptes cuniculi has provided clear insights into these structure-activity relationships. jst.go.jp

Compared to the unsubstituted ethyl cinnamate, the introduction of strongly electron-withdrawing nitro (NO₂) groups at the ortho or meta positions led to a significant improvement in acaricidal activity. jst.go.jpjst.go.jp The meta-substituted nitro derivative was the most potent compound in the series. jst.go.jp In contrast, a nitro group at the para position resulted in lower activity. jst.go.jp The introduction of other halogens, such as a bromo group at the para position, or the parent 4-chloro substituent, led to reduced activity compared to the most active nitro derivatives. jst.go.jpjst.go.jp

Table 2: Effect of Phenyl Ring Substitution on Acaricidal Activity of (E)-Ethyl Cinnamate Derivatives

Compound Name Phenyl Ring Substituent Activity (LC₅₀ in µg/mL) Key Finding Source
(E)-Ethyl Cinnamate Unsubstituted 89.3 Baseline activity for comparison. jst.go.jp
(E)-Ethyl 2-nitrocinnamate 2-Nitro 39.2 Significantly improved activity. jst.go.jp
(E)-Ethyl 3-nitrocinnamate 3-Nitro 29.8 Most potent acaricidal activity in the series. jst.go.jp
(E)-Ethyl 4-nitrocinnamate 4-Nitro Lower than unsubstituted Lower activity compared to ortho and meta isomers. jst.go.jp
(E)-Ethyl 4-chlorocinnamate 4-Chloro >1000 Reduced activity compared to nitro-substituted compounds. jst.go.jpjst.go.jp

LC₅₀ (Median Lethal Concentration) values against the mite Psoroptes cuniculi.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies systematically correlate the chemical structure of a molecule with its biological effect. researchgate.net For this compound derivatives, these studies are crucial for optimizing the lead compound into a more potent agent by understanding how specific structural features interact with biological targets. researchgate.netvdoc.pub

Correlation of Substituent Electronic and Steric Effects with Biological Activity

The biological activity of this compound derivatives is strongly influenced by the electronic and steric properties of their substituents.

Electronic Effects: The electronic nature of the substituent on the phenyl ring plays a pivotal role. For antifungal activity, a general trend has been observed where electron-withdrawing groups like halogens (e.g., chlorine) and trifluoromethyl at the para-position generally confer high activity. nih.gov In contrast, some studies on insecticidal activity suggest that electron-donating groups (e.g., methyl) lead to higher potency than electron-withdrawing groups. chula.ac.thscilit.com This highlights that the optimal electronic properties can be target-specific. For instance, while the 4-chloro group is beneficial for some applications, replacing it with a strongly electron-withdrawing nitro group at the meta or ortho position dramatically enhances acaricidal efficacy. jst.go.jp A decrease in electron density caused by electron-withdrawing groups like nitro or chloro has also been observed to reduce antifungal effects in some contexts, whereas electron-donating groups like methyl enhanced it. researchgate.net

Steric Effects: Steric hindrance, or the size and shape of the substituent, is equally important. In the case of ester group modifications, increasing the alkyl chain length beyond two carbons (from ethyl to propyl or butyl) leads to a decrease in antimicrobial activity, likely due to unfavorable steric interactions at the target site. nih.gov Similarly, bulky substituents on the phenyl ring can also diminish activity due to steric hindrance. researchgate.net However, a bulky terpenic group like perillyl in the ester moiety was found to be exceptionally potent, suggesting that bulk, when combined with favorable lipophilic or binding properties, can be highly advantageous.

Stereochemical Configuration (E/Z Isomerism) and its Impact on Activity

The double bond in the cinnamate backbone gives rise to geometric isomers, designated as (E) for the trans configuration and (Z) for the cis configuration. The spatial arrangement of the atoms in these isomers can lead to significant differences in how they fit into a biological target's active site, and thus, can drastically impact their biological activity.

Studies on the acaricidal properties of ethyl cinnamate derivatives have provided a clear example of this principle. The (E)-isomer of ethyl cinnamate was found to be significantly more effective than its corresponding (Z)-isomer, indicating that the trans configuration is more beneficial for this specific activity. jst.go.jp This underscores the importance of controlling and separating stereoisomers during synthesis and testing to accurately assess the potential of a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) and Optimal Structure-Activity Relationship (OSAR) Modeling

To further refine the drug design process, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and Optimal Structure-Activity Relationship (OSAR) are employed. These methods use statistical analysis to build mathematical models that predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. researchgate.net

For cinnamic acid derivatives, QSAR models have been developed to predict activities like insecticidal and cytotoxic effects. chula.ac.thscilit.comresearchgate.net These models incorporate a variety of descriptors representing the molecule's structural, electronic, steric, and hydrophobic features. researchgate.net For example, one OSAR study on the insecticidal activity of cinnamic acid derivatives identified the HOMO-LUMO energy gap (a measure of chemical reactivity and stability) as an important descriptor for predicting potency. chula.ac.thscilit.com Another QSAR study, aimed at designing anticancer agents against HeLa cells, successfully created a predictive model based on a range of molecular descriptors, which was then used to design novel gallate-cinnamate ester derivatives. researchgate.net These computational approaches allow for the virtual screening of large numbers of potential derivatives, saving time and resources by prioritizing the synthesis of compounds with the highest predicted efficacy.

Biological and Pharmacological Research on Ethyl 4 Chlorocinnamate and Its Analogues

Antimicrobial Activitynih.govnih.govresearchgate.netresearchgate.net

Esters derived from cinnamic acid, including ethyl 4-chlorocinnamate and its analogues, have demonstrated a broad spectrum of pharmacological properties, notably antimicrobial activity. nih.gov Research has been conducted to evaluate their effectiveness against various fungal and bacterial strains, highlighting their potential as antimicrobial agents. nih.govnih.gov

Antifungal Activity Spectrum and Potencynih.govnih.govresearchgate.net

A collection of structurally related 4-chlorocinnamic acid esters has shown bioactivity in antifungal evaluations. nih.gov The antifungal potential of these compounds has been assessed against a range of pathogenic fungi.

Candida species are a significant cause of fungal infections in humans, with some species like C. glabrata and C. krusei known for their resistance to common antifungal drugs. nih.gov Several esters of 4-chlorocinnamic acid have been tested against various Candida strains. nih.govnih.gov

For instance, this compound displayed activity against Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. nih.gov In one study, this compound (referred to as compound 2) showed a Minimum Inhibitory Concentration (MIC) of 4.75 μmol/mL against C. albicans. nih.gov The substitution of a methyl group with an ethyl group was found to slightly enhance the antifungal activity against this strain. nih.gov

The bioactivity of these esters is influenced by the structure of the ester group. While this compound was active, increasing the alkyl side chain to three or four carbons resulted in a loss of activity. nih.gov Conversely, the presence of a heteroatom in the side chain, as seen in methoxythis compound, or a terpenic substructure like in perillyl 4-chlorocinnamate, led to more potent antifungal profiles. nih.govnih.gov

Table 1: Antifungal Activity (MIC in μmol/mL) of this compound and Analogues against Candida Species

Compound C. albicans C. glabrata C. krusei C. guilliermondii
This compound 4.75 nih.gov 3.10 3.10 1.15
Mthis compound 5.09 nih.gov >8.00 - -
Decyl 4-chlorocinnamate 3.10 mdpi.com 3.10 mdpi.com 3.10 mdpi.com 1.15 mdpi.com

Data for C. glabrata, C. krusei, and C. guilliermondii for this compound was not explicitly found in the provided search results, but related data for analogues is included for context.

Research has also explored the efficacy of cinnamaldehyde (B126680) and its derivatives against filamentous fungi like Aspergillus flavus and Penicillium citrinum, which are known for causing food spoilage. nih.govnih.gov While direct data for this compound against these specific filamentous fungi was not prominent in the search results, studies on related cinnamic compounds provide insight. For example, cinnamaldehyde, a related compound, has shown inhibitory effects against both A. flavus and P. citrinum. nih.govnih.gov Another study found that ethyl cinnamate (B1238496), a non-chlorinated analogue, was bioactive against A. flavus and P. citrinum. mdpi.com

Antibacterial Activity Spectrum and Potencynih.govnih.govresearchgate.net

The antibacterial properties of 4-chlorocinnamic acid derivatives have also been investigated against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

In antibacterial assays, only mthis compound, among a series of twelve 4-chlorocinnamic acid esters, demonstrated inhibitory activity against Staphylococcus aureus, and this was at the highest concentration tested (MIC = 5.09 μmol/mL). nih.govresearchgate.net Interestingly, a slight increase in the lipophilicity by changing the ester to this compound and other longer alkyl chains resulted in a loss of this antibacterial action. researchgate.net

The tested 4-chlorocinnamic acid esters, including this compound, did not show inhibitory action against the Gram-negative bacterium Pseudomonas aeruginosa in the conducted studies. nih.govresearchgate.net

Table 2: Antibacterial Activity (MIC in μmol/mL) of this compound and a Key Analogue

Compound Staphylococcus aureus Pseudomonas aeruginosa
This compound Inactive researchgate.net Inactive nih.gov
Mthis compound 5.09 nih.govresearchgate.net -

A hyphen (-) indicates that no data was found for this specific combination in the search results.

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound and its analogues are a subject of significant scientific inquiry. Research has focused on elucidating the specific ways these compounds inhibit the growth of and kill microbial pathogens, particularly fungi. The primary mechanisms identified involve the targeting of essential fungal enzymes and the disruption of cellular structures crucial for survival.

A key molecular target for the antifungal activity of this compound and its derivatives is the enzyme cytochrome P450 14α-demethylase. nih.gov This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the production of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death.

Molecular docking studies have been employed to investigate the interaction between 4-chlorocinnamic acid derivatives and the active site of cytochrome P450 14α-demethylase from Candida albicans. nih.gov These studies suggest that the esters of 4-chlorocinnamic acid have a good affinity for the enzyme's active site, indicating their potential as inhibitors. nih.govnih.gov The interactions observed in these models support the hypothesis that inhibition of this enzyme is a primary mechanism of the observed antifungal activity. nih.gov

The potency of these compounds as antifungal agents is influenced by the nature of the substituent groups. For instance, derivatives with heteroatoms (like oxygen) or terpenic groups have demonstrated higher binding affinity to the active site of fungal 14α-demethylase. Specifically, methoxythis compound and perillyl 4-chlorocinnamate have been identified as particularly potent inhibitors. nih.govnih.gov

**Table 1: Antifungal Activity and Molecular Docking Scores of 4-Chlorocinnamic Acid Esters against *C. albicans***

Compound Substituent MIC (µmol/mL) Docking Score Key Findings
Mthis compound Methyl >8.00 - Active only at the highest concentration tested against S. aureus. nih.gov
This compound Ethyl 4.75 - Exhibits moderate activity.
Methoxythis compound Methoxyethyl 2.08 - Enhanced activity is attributed to the presence of the oxygen heteroatom.
Perillyl 4-chlorocinnamate Perillyl 0.024 -85.142 The most potent analogue, likely due to the lipophilic terpene moiety improving membrane permeability. nih.gov
Decyl 4-chlorocinnamate 10-carbon chain 3.10 - Active at high concentrations, but longer chains can reduce potency.
Pentyl 4-chlorocinnamate 5-carbon chain Inactive - Elongating the alkyl chain can abolish activity.

Data sourced from multiple studies. nih.gov

Beyond enzyme inhibition, the antimicrobial action of cinnamic acid derivatives involves direct interaction with the fungal plasma membrane and disruption of cell wall integrity. mdpi.com The fungal cell wall, a structure essential for survival, is a primary target for antifungal therapies. mdpi.com It is a bilayered structure with an inner layer of glucan and chitin (B13524) and an outer layer rich in glycoproteins. mdpi.com

Research has shown that certain cinnamic acid derivatives can directly interact with ergosterol within the fungal plasma membrane. mdpi.com This interaction can disrupt the membrane's structure and function. The cell wall integrity (CWI) pathway, a critical signaling cascade for maintaining the cell wall, can be affected by such disruptions. nih.gov Studies on various fungi have demonstrated that compromising the CWI pathway increases susceptibility to antifungal agents. mdpi.com

The structural integrity of the cell membrane and cell wall is a complex interplay of lipids, proteins, and polysaccharides. nih.gov The synthesis of key components like β-1,3-glucan and chitin occurs at the plasma membrane. mdpi.com By interfering with the plasma membrane, this compound and its analogues can indirectly affect the synthesis and maintenance of the cell wall, contributing to their antifungal effect.

An important area of research is the investigation of synergistic effects between this compound derivatives and established antimicrobial agents. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to more effective treatments and potentially reduce the development of drug resistance.

Studies have explored the combination of cinnamic acid derivatives with conventional antifungal drugs. For example, some derivatives have shown additive effects when combined with nystatin. mdpi.com The mechanism behind this synergy may involve the disruption of the fungal cell's extracellular structures by the cinnamate derivative, which in turn improves the diffusion and efficacy of the conventional antimycotic agent.

The potential for synergistic interactions highlights the promise of using these compounds as part of combination therapies to combat microbial infections more effectively.

Acaricidal and Insecticidal Activities of this compound Derivatives

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant potential as acaricides and insecticides, offering alternatives to traditional chemical controls.

Research has shown that ethyl cinnamate derivatives are effective against mange mites, such as Psoroptes cuniculi. jst.go.jp In one study, a series of synthesized ethyl cinnamate derivatives were tested for their acaricidal activity. jst.go.jp Several of these compounds exhibited significant activity, with median lethal concentration (LC50) values that were notably lower than that of ivermectin, a standard drug used to treat Psoroptes cuniculi infestations. jst.go.jp

The structure of the cinnamate derivative plays a crucial role in its acaricidal potency. The presence and position of substituents on the benzene (B151609) ring can significantly influence activity. For example, compounds with a nitro group at the ortho or meta position showed a marked improvement in activity compared to the unsubstituted ethyl cinnamate. jst.go.jp

**Table 2: Acaricidal Activity of Ethyl Cinnamate Derivatives against *Psoroptes cuniculi***

Compound Substituent on Benzene Ring LC50 (µg/mL) Relative Activity (vs. Ivermectin)
Ethyl cinnamate (unsubstituted) None 89.3 2.8-fold
Derivative with o-NO₂ ortho-Nitro 39.2 6.3-fold
Derivative with m-NO₂ meta-Nitro 29.8 8.3-fold
Derivative with p-NO₂ para-Nitro Lower activity -
Ivermectin (Standard) - 247.4 1.0-fold

Data from a study on ethyl cinnamate derivatives. jst.go.jp

Derivatives of cinnamic acid have also been evaluated for their insecticidal activity against pests like the common cutworm, Spodoptera litura. scilit.comchula.ac.th In these studies, various substituted cinnamate esters were synthesized and tested. chula.ac.th

The results indicated that certain derivatives, such as ethyl 2-chlorocinnamate and ethyl 4-methylcinnamate, exhibited potent insecticidal activity. scilit.comchula.ac.th The structure-activity relationship studies revealed that the presence of electron-donating groups on the ethyl cinnamate structure tended to result in higher insecticidal activity compared to those with electron-withdrawing groups. scilit.comchula.ac.th

Furthermore, some of the potent compounds were also evaluated for their antifeedant activity against S. litura and showed activity comparable to the standard compound, rotenone. chula.ac.th This suggests that these derivatives may act through multiple mechanisms to control insect populations. Research has also explored the larvicidal activity of cinnamic acid derivatives against mosquito larvae, with p-chlorocinnamate showing a notable effect. researchgate.net

Structure-Activity Relationships in Acaricidal and Insecticidal Action

The effectiveness of ethyl cinnamate derivatives against pests like mites and insects is significantly influenced by the nature and position of substituents on the benzene ring. Research into these compounds has provided valuable insights into their structure-activity relationships (SAR).

A study on the acaricidal activity of ethyl cinnamate derivatives against Psoroptes cuniculi, the rabbit ear mite, demonstrated that modifications to the benzene ring can lead to potency greater than that of the commonly used drug ivermectin. jst.go.jp The unsubstituted ethyl cinnamate showed a median lethal concentration (LC₅₀) of 89.3 µg/mL. The introduction of a nitro (NO₂) group had a profound, position-dependent effect on this activity. An NO₂ group at the meta-position (m-NO₂) resulted in the highest activity, with an LC₅₀ of 29.8 µg/mL, making it approximately 8.3 times more potent than ivermectin. jst.go.jp An ortho-nitro (o-NO₂) substitution also enhanced activity significantly (LC₅₀ = 39.2 µg/mL). However, placing the nitro group at the para-position (p-NO₂) led to a decrease in activity compared to the other nitro-substituted analogues. jst.go.jp

In the context of insecticidal action, particularly larvicidal activity against the mosquito Aedes aegypti, the vector for dengue and Zika viruses, cinnamic acid derivatives have also been investigated. Studies have shown that ethyl cinnamates are generally more active than their corresponding carboxylic acids. lookchem.comresearchgate.net Notably, this compound (referred to as p-chlorocinnamate in the study) exhibited potent larvicidal effects with an LC₅₀ value of 8.3 µg/mL against 4th instar larvae. lookchem.comresearchgate.net The proposed mechanism for this larvicidal action is the inhibition of the acetylcholinesterase (AChE) enzyme. lookchem.comresearchgate.net

Table 1: Acaricidal and Larvicidal Activity of Ethyl Cinnamate Analogues

Compound Target Species Activity (LC₅₀ in µg/mL) Relative Activity vs. Ivermectin Source
Ethyl cinnamate Psoroptes cuniculi 89.3 2.8-fold jst.go.jp
Ethyl m-nitrocinnamate Psoroptes cuniculi 29.8 8.3-fold jst.go.jp
Ethyl o-nitrocinnamate Psoroptes cuniculi 39.2 6.3-fold jst.go.jp
Ethyl p-nitrocinnamate Psoroptes cuniculi 41.2 6.0-fold jst.go.jp
Ivermectin (Reference) Psoroptes cuniculi 247.4 1.0-fold jst.go.jp
This compound Aedes aegypti (larvae) 8.3 Not Applicable lookchem.comresearchgate.net

Other Biological Activities and Pharmacological Potential

Beyond its effects on arthropods, this compound and its analogues have been explored for other pharmacological properties, particularly antimicrobial activity. Esters derived from 4-chlorocinnamic acid have demonstrated a range of effects against various fungal and bacterial strains. nih.gov

In a study evaluating these esters, this compound showed antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 4.75 µmol/mL. nih.gov This was a slight improvement in activity compared to its methyl ester counterpart, mthis compound (MIC = 5.09 µmol/mL). nih.gov This suggests that a small increase in the length of the alkyl chain in the ester group can be beneficial for antifungal action against this species. However, further increasing the alkyl chain length to three or four carbons resulted in a loss of activity. nih.gov

The research also highlighted that the introduction of a heteroatom (like oxygen) in the alkyl chain or a bulky terpenic substructure could significantly enhance antifungal potency. nih.gov For instance, methoxythis compound and perillyl 4-chlorocinnamate were found to be the most potent compounds tested against a panel of Candida species. nih.gov Molecular docking studies from this research suggest that these compounds may exert their antifungal effect by inhibiting the enzyme 14α-demethylase. nih.gov While many of the tested 4-chlorocinnamic acid esters were bioactive against various Candida species, only mthis compound showed weak activity against the bacterium Staphylococcus aureus at the highest concentration tested. nih.gov

Cinnamic acid and its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticonvulsant properties. pcbiochemres.com The specific 4-chloro substitution on the cinnamate structure is a key feature in the compounds evaluated for the activities mentioned above.

Advanced Spectroscopic Characterization in Research of Ethyl 4 Chlorocinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of ethyl 4-chlorocinnamate. Through various NMR experiments, it is possible to map out the carbon skeleton and the precise location of protons, confirming the molecular structure in detail.

Proton NMR (¹H NMR) Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key information through chemical shifts (δ), signal multiplicities, and coupling constants (J).

The ethyl ester group gives rise to two characteristic signals: a triplet around 1.36 ppm corresponding to the methyl (-CH₃) protons and a quartet around 4.28 ppm for the methylene (B1212753) (-OCH₂-) protons. The splitting pattern arises from the coupling between these adjacent groups. The vinyl protons of the cinnamate (B1238496) backbone appear as two doublets in the olefinic region of the spectrum. The proton attached to the carbon adjacent to the ester group (α-proton) typically resonates at approximately 6.42 ppm, while the proton adjacent to the aromatic ring (β-proton) is found further downfield at about 7.64 ppm. The large coupling constant between these two protons (around 16.0 Hz) is indicative of a trans configuration across the double bond. The aromatic protons on the 4-chlorophenyl ring appear as a pair of doublets in the range of 7.3-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. chegg.comchegg.com

Interactive Data Table: ¹H NMR Signal Assignments for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CH₃~1.36Triplet~7.1
-OCH₂-~4.28Quartet~7.1
=CH-CO~6.42Doublet~16.0
Ar-CH=~7.64Doublet~16.0
Aromatic~7.38Doublet~8.5
Aromatic~7.49Doublet~8.5

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at approximately 166.4 ppm. The carbons of the ethyl group, the methylene (-OCH₂-) and methyl (-CH₃), resonate at around 60.7 ppm and 14.3 ppm, respectively. The vinylic carbons can be found at approximately 118.8 ppm (α-carbon) and 143.2 ppm (β-carbon). The aromatic carbons of the 4-chlorophenyl ring exhibit four distinct signals, with the carbon bearing the chlorine atom (C-Cl) resonating at about 135.8 ppm and the other carbons appearing in the 129-133 ppm range.

Interactive Data Table: ¹³C NMR Signal Assignments for this compound

Carbon AtomChemical Shift (δ) ppm
-C H₃~14.3
-OC H₂-~60.7
=C H-CO~118.8
Ar-C H=~143.2
Aromatic C~129.1
Aromatic C~129.2
Aromatic C (ipso to C=C)~132.9
Aromatic C-Cl~135.8
C =O~166.4

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl group. It would also confirm the coupling between the two vinylic protons, and the coupling between adjacent protons on the aromatic ring. science.govsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). An HSQC spectrum would show a cross-peak linking the ¹H signal of the methylene group (~4.28 ppm) to its corresponding ¹³C signal (~60.7 ppm), and similarly for all other protonated carbons, thus confirming their direct attachment. science.govlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides a molecular fingerprint that confirms the presence of key structural features. nih.gov

The most prominent absorption band is the strong C=O stretching vibration of the ester group, which typically appears around 1715 cm⁻¹. The presence of the carbon-carbon double bond (C=C) of the alkene is identified by a stretching band around 1635 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester group can be observed in the 1300-1100 cm⁻¹ range. Furthermore, the C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 1090 cm⁻¹. The spectrum also contains bands corresponding to C-H stretching from the aromatic, vinylic, and aliphatic parts of the molecule.

Interactive Data Table: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1715Strong
C=C Stretch (Alkene)~1635Medium
C=C Stretch (Aromatic)~1595, ~1490Medium-Strong
C-O Stretch (Ester)~1250, ~1170Strong
C-Cl Stretch~1090Medium-Strong
=C-H Out-of-Plane Bend (trans)~980Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•). For this compound (C₁₁H₁₁ClO₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 210 and 212 g/mol , reflecting the isotopic abundance of chlorine, ³⁵Cl and ³⁷Cl).

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) or the entire ester group. Key fragments for this compound would include:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in an acylium ion [M - 45]⁺ at m/z 165/167.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This would lead to a fragment at m/z 182/184.

Loss of the entire ester side chain: Cleavage can lead to the formation of the 4-chlorostyrene (B41422) radical cation at m/z 138/140.

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
210/212[C₁₁H₁₁ClO₂]⁺• (Molecular Ion)
182/184[M - C₂H₄]⁺•
165/167[M - •OC₂H₅]⁺
138/140[Cl-C₆H₄-CH=CH]⁺•
103[C₆H₄Cl]⁺

Application of Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of this compound, for example, through a Fischer-Speier esterification of 4-chlorocinnamic acid with ethanol (B145695), can be monitored in real-time using in situ spectroscopic techniques. oxinst.comnih.gov This approach allows for the tracking of reactant consumption and product formation without the need for sampling and offline analysis, providing valuable kinetic and mechanistic data. researchgate.netresearchgate.net

In situ NMR spectroscopy is particularly well-suited for this purpose. By setting up the reaction within an NMR tube, spectra can be acquired at regular intervals. The progress of the esterification can be followed by observing the decrease in the intensity of the signals corresponding to the starting materials (e.g., the methylene protons of ethanol) and the simultaneous increase in the intensity of the signals for the this compound product (e.g., the quartet of the ethyl ester). This allows for the determination of reaction rates and the identification of any potential intermediates or side products. oxinst.comnih.gov

Similarly, in situ IR spectroscopy , often using an attenuated total reflectance (ATR) probe, can monitor the reaction by tracking changes in the vibrational bands. For instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester product would signify the progress of the reaction.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the chemical behavior of Ethyl 4-chlorocinnamate at the atomic level.

While specific peer-reviewed studies dedicated to the comprehensive DFT analysis of this compound are not extensively available, this theoretical approach is crucial for understanding its structural and electronic characteristics. Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization.

These calculations would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. mdpi.com The MEP map, for instance, would identify the electrophilic and nucleophilic sites on the molecule, which is critical for predicting how this compound might interact with other molecules. For related molecules like cinnamic acid, DFT studies have been used to analyze conformational isomers and vibrational spectra. scielo.org.mx

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the type of data that would be obtained from DFT calculations.

Parameter Predicted Value
Total Energy [Value in Hartrees]
Dipole Moment [Value in Debye]
Point Group C1

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of quantum chemical studies that helps in understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This increased reactivity can correlate with higher biological activity. For this compound, calculating the HOMO-LUMO gap would provide insights into its potential as a reactive species in chemical and biological systems. For instance, a low energy gap might imply greater potential for interaction with biological targets. Studies on other compounds show that this energy gap is a crucial parameter for explaining chemical and biological activities. aksci.com

Table 2: Example Frontier Orbital Energies This table illustrates the kind of data generated in a HOMO-LUMO analysis. The values are not specific to this compound.

Orbital Energy (eV)
HOMO [e.g., -6.5 eV]
LUMO [e.g., -1.5 eV]
HOMO-LUMO Gap [e.g., 5.0 eV]

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. keyorganics.net This method is instrumental in drug discovery and molecular biology.

Although specific molecular docking studies featuring this compound as the primary ligand are not prominent in the literature, this methodology would be essential to explore its potential biological activity. In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein. The simulation then explores various possible binding poses, calculating the binding affinity (often expressed as a binding energy score in kcal/mol) for each. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

The results would predict the specific orientation of this compound within the protein's active site and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. clearsynth.com Studies on related cinnamate (B1238496) derivatives have used docking to predict interactions with targets like cyclooxygenase (COX) enzymes. scielo.org.mx

Molecular docking is a powerful tool for identifying potential biological targets for a given compound. By performing virtual screening, where this compound is docked against a library of known protein structures, researchers can identify proteins with which it is most likely to interact. This process can generate hypotheses about the compound's mechanism of action.

For example, docking simulations could suggest that this compound binds to the active site of enzymes involved in inflammation or cell signaling pathways. ugm.ac.idresearchgate.net The analysis of the binding site would reveal which amino acid residues are crucial for the interaction. This information is invaluable for understanding the compound's potential therapeutic effects and for designing more potent and selective derivatives in the future.

Table 3: Illustrative Molecular Docking Results This hypothetical table shows potential targets and binding affinities that could be identified through docking simulations for this compound.

Putative Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) [e.g., 5IKR] [e.g., -7.5] [e.g., Arg120, Tyr355, Ser530]
Epidermal Growth Factor Receptor (EGFR) [e.g., 2GS2] [e.g., -8.1] [e.g., Leu718, Val726, Ala743]
Tyrosine Kinase [e.g., 1T46] [e.g., -7.9] [e.g., Cys673, Glu671, Asp810]

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability

While specific molecular dynamics (MD) simulation studies focused on this compound are not documented in available research, this computational method is vital for understanding the dynamic nature of molecules and their interactions over time. MD simulations model the physical movements of atoms and molecules, providing a detailed view of conformational changes and the stability of protein-ligand complexes. chemspider.com

If applied to this compound, an MD simulation would reveal its conformational flexibility, showing how the molecule changes its shape in different environments (e.g., in water or bound to a protein). When studying a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex for a period (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. sigmaaldrich.com This provides a more realistic and dynamic picture of the interaction than the static view offered by docking alone.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in the rational design of new, more potent analogs of a lead compound, such as this compound, by identifying the key molecular features that govern its efficacy.

Development of Predictive Models for Biological Efficacy based on Molecular Descriptors

The development of predictive QSAR models is a systematic process that involves correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For derivatives of cinnamic acid, including this compound, QSAR studies have been successfully employed to develop predictive models for various biological activities, such as antimicrobial and antifungal effects.

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. This data set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). The goal is to create a robust model that can accurately predict the activity of new, untested compounds.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using various statistical metrics.

A QSAR investigation on a series of esters, amides, and substituted derivatives of cinnamic acid utilized multiple linear regression analysis to establish a correlation between calculated physicochemical parameters and their antimicrobial activity nih.gov. This study demonstrated that such models can effectively predict the biological efficacy of this class of compounds nih.gov.

A comprehensive QSAR study on antileishmanial and antitrypanosomal cinnamate ester analogues further highlights the utility of this approach. This study revealed a strong dependence of the biological activity on the number and type of polar atoms, which in turn affects the hydrophobic and hydrophilic properties of the molecules mdpi.com.

Below is an interactive data table showcasing a hypothetical set of molecular descriptors and their corresponding biological activities for a series of cinnamic acid derivatives, which could be used to develop a predictive QSAR model.

CompoundLogPPolar Surface Area (Ų)Molecular Weight ( g/mol )Biological Activity (IC50, µM)
Ethyl cinnamate2.6426.3176.2115.2
This compound 3.21 26.3 210.66 8.5
Ethyl 4-methoxycinnamate2.3335.53206.2412.1
Mthis compound2.6826.3196.639.8
Propyl 4-chlorocinnamate3.7426.3224.687.1

Interpretation of Structural Features Critical for Desired Activities

For instance, in the context of cinnamic acid derivatives, QSAR studies have elucidated the importance of several structural features:

Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence activity. The presence of a chlorine atom at the para-position, as in this compound, has been shown to be a key feature in some biological activities. QSAR models can quantify the impact of such substitutions.

The Ester Group: The nature of the alcohol moiety in the ester group can affect properties like lipophilicity and steric hindrance, which in turn modulate biological activity.

Polarity and Hydrophobicity: As indicated by the comprehensive QSAR study on cinnamate ester analogues, the balance between polar and hydrophobic regions of the molecule is crucial mdpi.com. Descriptors related to polar surface area and the octanol-water partition coefficient (LogP) are often significant in QSAR models for this class of compounds.

By analyzing the QSAR models, researchers can identify which structural modifications are likely to enhance the desired biological activity. For example, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, medicinal chemists can synthesize new analogs of this compound with more lipophilic ester groups.

Applications in Advanced Chemical Synthesis and Material Science

Ethyl 4-Chlorocinnamate as a Versatile Building Block in Organic Synthesis

The chemical reactivity of this compound makes it a valuable building block in multi-step organic synthesis. guidechem.com The double bond can undergo a variety of addition reactions, the aromatic ring can be further functionalized, and the ester group can be hydrolyzed or transesterified. This trifecta of reactive sites allows chemists to strategically incorporate the 4-chlorocinnamate framework into larger, more intricate molecular architectures, making it a staple intermediate in the synthesis of diverse organic compounds. guidechem.com

This compound is a recognized precursor in the synthesis of various pharmaceutical compounds. Its structure is often a core component of molecules designed for therapeutic use, and it serves as a starting point for building active pharmaceutical ingredients (APIs).

A prominent application of this compound is its role as a key intermediate in the synthesis of Baclofen. d-nb.info Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic agent used to treat spasticity. Several synthetic routes to Baclofen utilize the this compound scaffold.

In one advanced chemoenzymatic pathway designed for the enantioselective synthesis of (S)-Baclofen, this compound is employed as a primary substrate. d-nb.info The synthesis involves a critical rhodium-catalyzed hydroformylation of the alkene double bond in this compound. This step introduces a formyl group, converting the cinnamate (B1238496) into the corresponding β-aldehyde, a direct precursor to the Baclofen backbone. The choice of the ethyl ester is significant for optimizing solubility and reactivity in organic solvents compared to the parent 4-chlorocinnamic acid. d-nb.info This method highlights a sophisticated, atom-economical approach where this compound is fundamental to establishing the required carbon skeleton and stereochemistry of the final drug molecule.

Table 1: Chemoenzymatic Synthesis of Baclofen Intermediate via Hydroformylation

Substrate Catalyst Conditions Key Product Ref
This compound Rhodium complex (e.g., "[HRh(PPh3)4]") 80 bar CO/H2, 80 °C, Toluene Ethyl 3-(4-chlorophenyl)-4-oxobutanoate (β-aldehyde) d-nb.info

Other synthetic strategies also underscore the importance of the 4-chlorocinnamate structure. While some routes may use the corresponding methyl ester, the underlying chemistry of transforming the cinnamate framework into the Baclofen structure remains a common theme. google.com For instance, Michael addition of a nitro group to the cinnamate double bond is a well-established method for introducing the necessary nitrogen atom, which is later reduced to form the amine of Baclofen.

Beyond its role in synthesizing specific APIs like Baclofen, this compound is a valuable intermediate for other complex synthetic targets. Its functional groups allow it to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are essential for assembling complex molecular frameworks.

One notable application is in the synthesis of heterocyclic structures. For example, this compound can be used to prepare β-(4-chlorophenyl)-γ-butyrolactones. dntb.gov.ua These lactones are important synthetic intermediates themselves, serving as building blocks for various other molecules, including alternative pathways to GABA analogues. dntb.gov.ua The synthesis demonstrates how the electrophilic nature of the double bond in this compound can be exploited to construct five-membered ring systems, a common motif in both natural products and synthetic drugs.

Precursor for Key Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Integration into Polymer Synthesis and Development of Novel Materials (e.g., Nanocomposites)

The cinnamate moiety present in this compound possesses inherent photochemical reactivity that is highly valuable in material science. While direct polymerization of this compound is not widely documented, the closely related vinyl cinnamate and other cinnamate-containing polymers are well-known for their ability to undergo [2+2] photocycloaddition upon exposure to UV light. This reaction creates cyclobutane (B1203170) rings that cross-link polymer chains, transforming a soluble polymer into an insoluble network.

This established reactivity suggests a strong potential for this compound to be incorporated into novel polymers and materials. If integrated into a polymer backbone, the 4-chlorocinnamate group could serve as a photosensitive cross-linking site. Such materials could have applications in:

Photoresists: For use in photolithography to create microelectronic circuits.

Negative Photoresists: Where the UV-exposed regions become insoluble.

Biomedical Hydrogels: Creating cross-linked networks for drug delivery or tissue engineering, where the cross-linking process can be triggered by light.

Although specific examples of this compound in nanocomposites are not detailed in current research, its structure is amenable to such applications. The aromatic ring could engage in π-π stacking interactions with materials like graphene or carbon nanotubes, while the ester group could be modified to anchor the molecule to the surface of inorganic nanoparticles, creating functionalized organic-inorganic hybrid materials.

Green Chemistry Approaches in the Synthesis and Application of this compound

Increasing emphasis on sustainable practices in the chemical industry has driven the development of green chemistry approaches for both the synthesis and application of chemical compounds, including this compound.

The synthesis of ethyl cinnamates can be made significantly greener by moving away from traditional methods that use harsh reagents and large volumes of volatile organic solvents. One such improved method is the Horner–Wadsworth–Emmons reaction conducted under microwave irradiation. rsc.org This technique often uses milder bases and can dramatically reduce reaction times and energy consumption compared to conventional heating. Another classic route, the Wittig reaction, has also been adapted to be more environmentally friendly through solvent-free reaction conditions, which minimizes waste and avoids the hazards associated with organic solvents. prepchem.com

Table 2: Comparison of Synthetic Methods for Ethyl Cinnamates

Reaction Traditional Conditions Green Chemistry Approach Advantages of Green Approach Ref
Wittig Reaction Reflux in organic solvent (e.g., Toluene) Solvent-free, grinding or minimal heating Reduces solvent waste, lowers energy use, simplifies purification prepchem.com
Horner–Wadsworth–Emmons Strong base (e.g., NaH) in anhydrous solvent Mild base, microwave irradiation Faster reaction times, improved energy efficiency rsc.org

Future Research Directions and Outlook for Ethyl 4 Chlorocinnamate

The scientific journey into the properties and applications of Ethyl 4-chlorocinnamate is far from complete. While initial studies have highlighted its potential, particularly in the realm of medicinal chemistry, the future of this compound lies in a concerted, multidisciplinary research effort. The following sections outline key areas that warrant further investigation to fully unlock the potential of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chlorocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.